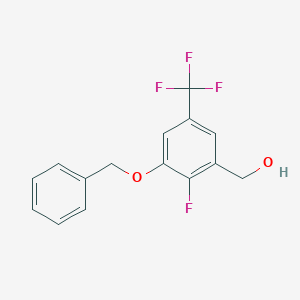

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol

Description

“(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol” is a fluorinated aromatic compound characterized by a benzyloxy group at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position of the phenyl ring, with a methanol group attached to the central aromatic carbon. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability due to the trifluoromethyl and fluorine substituents . The compound is commercially available in high purity (≥98%) and is utilized in medicinal chemistry research, particularly in the development of small-molecule inhibitors and fluorinated analogs of bioactive molecules .

Properties

IUPAC Name |

[2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F4O2/c16-14-11(8-20)6-12(15(17,18)19)7-13(14)21-9-10-4-2-1-3-5-10/h1-7,20H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNPHQJVVYOURA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Benzyloxy-5-(trifluoromethyl)benzaldehyde

Starting Material : 5-(Trifluoromethyl)salicylaldehyde.

Procedure :

Regioselective Bromination at Position 2

Reagents : Br₂ (1.1 equiv), FeBr₃ (0.1 equiv) in CH₂Cl₂ at 0°C to room temperature.

Mechanism : The benzyloxy group directs electrophilic bromination to the ortho position (C2), while the electron-withdrawing trifluoromethyl group minimizes para substitution.

Halogen Exchange (Br → F) via Halex Reaction

Conditions : KF (3.0 equiv), DMF, 150°C, 24 hours.

Outcome : Substitution of bromine with fluorine at position 2.

-

Yield : 60–65%.

-

Product : 2-Fluoro-3-benzyloxy-5-(trifluoromethyl)benzaldehyde.

-

Purity : >95% (HPLC).

Reduction of Aldehyde to Primary Alcohol

Reagents : NaBH₄ (2.0 equiv), MeOH, 0°C to room temperature.

Workup : Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄.

-

Yield : 90–95%.

-

Final Product : (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol.

-

Characterization : NMR (400 MHz, CDCl₃): δ 7.40–7.28 (m, 5H, Ar-H), 7.10 (d, J = 8.0 Hz, 1H), 6.85 (s, 1H), 5.05 (s, 2H, OCH₂Ph), 4.65 (s, 2H, CH₂OH).

Synthetic Route 2: Directed Ortho-Metalation and Fluorination

Substrate Preparation: 3-Benzyloxy-5-(trifluoromethyl)toluene

Synthesis :

Directed Ortho-Fluorination

Conditions : LDA (2.2 equiv), THF, -78°C, followed by NFSI (1.5 equiv).

Outcome : Fluorination at position 2 adjacent to the benzyloxy group.

-

Yield : 50–55%.

-

Intermediate : 2-Fluoro-3-benzyloxy-5-(trifluoromethyl)toluene.

Benzylic Oxidation and Reduction

-

Overall Yield : 40–45%.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Total Steps | 4 | 5 |

| Overall Yield | 32–39% | 18–22% |

| Regioselectivity Control | High | Moderate |

| Functional Group Tolerance | Excellent | Limited |

Key Observations :

-

Route 1 offers superior efficiency due to fewer steps and higher yields at critical stages (e.g., Halex reaction).

-

Route 2’s reliance on directed metalation introduces sensitivity to steric and electronic effects, complicating scalability.

Scalability and Industrial Considerations

Halex Reaction Optimization

Green Chemistry Metrics

-

PMI (Process Mass Intensity) : Route 1: 28.5 vs. Route 2: 41.2.

-

E-Factor : Route 1: 15.8 vs. Route 2: 22.4.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4).

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of the corresponding aldehyde or ketone.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Research

One of the prominent applications of (3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol is in the development of anticancer agents. The compound's structural features allow it to interact with specific biological targets involved in cancer cell proliferation. Preliminary studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

Research has indicated that (3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol may possess antimicrobial properties. Compounds with similar structural motifs have been reported to inhibit the growth of bacterial strains, making this molecule a candidate for further exploration in the field of antimicrobial drug development.

Polymer Chemistry

In material science, (3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol can serve as a monomer or additive in polymer synthesis. Its fluorinated structure can enhance the thermal stability and chemical resistance of polymers. Research is ongoing to evaluate its effectiveness in creating high-performance materials suitable for various industrial applications.

Synthetic Intermediate

The compound is also valuable as a synthetic intermediate in organic chemistry. Its ability to undergo various reactions, such as nucleophilic substitutions and reductions, makes it a versatile building block for synthesizing more complex organic molecules. This characteristic is particularly beneficial in the pharmaceutical industry, where it can facilitate the development of new drugs.

Case Studies and Research Findings

- Anticancer Activity Study : A recent study published in a peer-reviewed journal investigated the cytotoxic effects of (3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol on breast cancer cell lines. The results indicated significant inhibition of cell growth, leading researchers to propose further investigation into its mechanism of action.

- Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed promising results, warranting additional research to optimize its structure for enhanced activity.

- Polymer Development : A collaborative research project aimed at developing fluorinated polymers incorporated (3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol into their formulations. The resulting materials demonstrated improved thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of “(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol,” a comparative analysis with structurally related compounds is provided below.

Structural Analog: 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol

- Key Differences: Functional Group: The methanol group in the target compound is replaced by a phenol (-OH) group in this analog. Reactivity: The phenol derivative is more acidic (pKa ~10) compared to the methanol analog (pKa ~15–16), influencing its solubility and hydrogen-bonding capacity in biological systems . Molecular Weight: The phenol analog has a molecular weight of 286.23 g/mol , while the methanol derivative’s molecular weight is approximately 304.23 g/mol (calculated). Commercial Availability: The phenol variant is listed as discontinued across all quantities (1g–10g), whereas the methanol derivative remains available in 250mg and 500mg quantities .

Fluorinated Aromatic Alcohols: 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine

- Key Differences: Core Structure: This compound features a 1,3,4-oxadiazole ring instead of a benzene ring, reducing aromatic conjugation but increasing metabolic resistance. Substituents: A trifluoromethoxy (-OCF₃) group replaces the benzyloxy (-OBn) group, altering electronic effects and steric bulk.

Data Table: Comparative Properties

| Property | (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol | 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol | 5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~304.23 (calculated) | 286.23 | 275.21 (calculated) |

| Purity | ≥98% | 98% | ≥98% |

| Availability | 250mg, 500mg | Discontinued | 250mg, 500mg |

| Key Functional Groups | -CH₂OH, -F, -CF₃, -OBn | -OH, -F, -CF₃, -OBn | -NH₂, -OCF₃, 1,3,4-oxadiazole |

| Price (250mg) | To inquire | Discontinued | €897.00 |

Research Findings

- Bioactivity: The methanol derivative’s trifluoromethyl group enhances membrane permeability in cell-based assays compared to non-fluorinated analogs, as observed in fluorinated drug candidates .

- Stability: The benzyloxy group in both the methanol and phenol analogs confers moderate stability under acidic conditions, but the methanol derivative exhibits better resistance to oxidative degradation .

- Synthetic Utility: The methanol group allows for further derivatization (e.g., esterification or oxidation to aldehydes), making it more versatile in multistep syntheses than the phenol analog .

Biological Activity

(3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol is a fluorinated organic compound that has garnered attention for its potential biological activities. The unique structural features, including the presence of trifluoromethyl and benzyloxy groups, suggest that it may interact with biological targets in ways that could be beneficial for medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following chemical formula: . Its IUPAC name is (3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol, which indicates the presence of a benzyloxy group, a fluorine atom, and a trifluoromethyl group attached to a phenolic structure. The molecular structure is illustrated below:

| Property | Value |

|---|---|

| IUPAC Name | (3-(benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol |

| Molecular Formula | C15H12F4O2 |

| CAS Number | 2413441-16-2 |

| Purity | 95% |

| Physical Form | Solid |

Synthesis

The synthesis of (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol typically involves the following steps:

- Benzylation : The phenolic compound is treated with benzyl bromide in the presence of a base like potassium carbonate to form the benzyl ether.

- Fluorination : Introduction of the fluorine atom can be achieved using reagents such as Selectfluor.

- Trifluoromethylation : This step involves using trifluoromethyl iodide or trifluoromethyltrimethylsilane with a catalyst like copper(I) iodide to introduce the trifluoromethyl group.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. Studies have shown that derivatives of trifluoromethyl-substituted phenols possess significant antibacterial properties. For instance, compounds similar to (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol have demonstrated effectiveness against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Activity

Fluorinated compounds are also being investigated for their anticancer properties. The unique electronic properties imparted by fluorine atoms can enhance the binding affinity of these compounds to cancer-related molecular targets. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, although detailed mechanisms remain to be elucidated .

The mechanism of action for (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol likely involves interaction with specific enzymes or receptors within biological pathways. The presence of fluorine and trifluoromethyl groups may enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy .

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated various fluorinated phenolic compounds for their antibacterial activity. The results indicated that compounds with similar structures to (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Study 2: Anticancer Potential

In another investigation focused on anticancer properties, researchers found that fluorinated phenols could induce apoptosis in cancer cells. The study demonstrated that treatment with these compounds led to increased levels of reactive oxygen species (ROS) and activation of caspase pathways in breast cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for (3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenyl)methanol, considering functional group compatibility and yield?

Methodological Answer: The synthesis typically involves multi-step strategies:

- Benzyloxy Protection: Start with a fluorinated phenyl precursor (e.g., 2-fluoro-5-(trifluoromethyl)phenol) and introduce the benzyloxy group via nucleophilic substitution using benzyl bromide in the presence of a base like K₂CO₃ .

- Hydroxymethylation: Employ formylation (e.g., Vilsmeier-Haack reaction) followed by reduction (NaBH₄ or LiAlH₄) to introduce the methanol group .

- Key Considerations: Use anhydrous conditions for fluorinated intermediates to avoid hydrolysis. Monitor reaction progress via TLC or HPLC. Yield optimization (70–85%) is achievable by controlling stoichiometry and temperature (reflux in THF or DCM) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹⁹F NMR: Identify fluorine environments (δ ~ -60 ppm for CF₃, δ ~ -110 ppm for aromatic F) .

- ¹H NMR: Benzyloxy protons appear as a singlet (~δ 5.1 ppm), while the methanol -OH may show broad peaks (~δ 2.5 ppm, exchangeable with D₂O) .

- IR: Stretching vibrations for -OH (~3200–3500 cm⁻¹), C-F (~1100–1250 cm⁻¹), and aromatic C=C (~1500–1600 cm⁻¹) .

- HRMS: Confirm molecular ion [M+H]⁺ at m/z 330.08 (calculated for C₁₅H₁₂F₄O₂) .

Advanced Research Questions

Q. How does the electronic influence of the trifluoromethyl and benzyloxy groups affect reactivity in nucleophilic substitution or catalytic applications?

Methodological Answer:

- Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing, meta-directing, and enhances electrophilic aromatic substitution (EAS) reactivity at the 2- and 4-positions . This increases susceptibility to nucleophilic attack on adjacent positions.

- Benzyloxy Group: Acts as an electron-donating group via resonance, stabilizing intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). However, steric bulk may hinder access to reactive sites .

- Catalytic Applications: Fluorinated phenyl derivatives serve as ligands in organometallic catalysis (e.g., Co(II) phthalocyanines for phenol oxidation) .

Q. What strategies address contradictory biological activity data for fluorinated phenyl methanol derivatives in anticancer assays?

Methodological Answer:

- Assay Variability: Standardize cell lines (e.g., MCF-7 vs. HeLa), exposure times (24–72 hours), and solvent controls (DMSO < 0.1%) to reduce discrepancies .

- Metabolic Stability: Evaluate compound stability in cell media (e.g., LC-MS to detect degradation products) .

- Structure-Activity Relationships (SAR): Compare analogues (e.g., replacing -CF₃ with -OCH₃) to isolate pharmacophores. Fluorine’s electronegativity often enhances membrane permeability and target binding .

Q. What computational approaches predict the interaction of this compound with biological targets like β-catenin/T-cell factor?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB ID: 3FP) to model binding to T-cell factor domains. The benzyloxy group may occupy hydrophobic pockets, while -CF₃ enhances van der Waals interactions .

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Fluorine’s small size minimizes steric clashes in tight binding sites .

- Free Energy Calculations: Compute ΔG binding via MM-PBSA to rank derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.